2,3-Dibromo-5-(trifluoromethyl)thiophene
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Overview
Description
2,3-Dibromo-5-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C5HBr2F3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the thiophene ring. This unique structure imparts distinct chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(trifluoromethyl)thiophene typically involves the bromination of 5-(trifluoromethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and a base in a polar solvent.
Coupling Reactions: Require palladium catalysts and organoboron or organostannane reagents.
Reduction Reactions: Use reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution Reactions: Yield substituted thiophenes with various functional groups.
Coupling Reactions: Produce biaryl or polyaryl compounds.
Reduction Reactions: Result in the formation of 5-(trifluoromethyl)thiophene
Scientific Research Applications
2,3-Dibromo-5-(trifluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials such as organic semiconductors and liquid crystals .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(trifluoromethyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar structure but lacks the trifluoromethyl group.
3-Bromothiophene: Contains only one bromine atom and no trifluoromethyl group.
5-Bromo-2-(trifluoromethyl)thiophene: Similar but with different bromine substitution pattern .
Uniqueness
2,3-Dibromo-5-(trifluoromethyl)thiophene is unique due to the presence of both bromine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3S/c6-2-1-3(5(8,9)10)11-4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRFPAMLMDTGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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